What are the physical and chemical properties of 2-Chloro-5-fluoro-3-methoxypyridine?
What are the physical and chemical properties of 2-Chloro-5-fluoro-3-methoxypyridine?
An In-depth Technical Guide to 2-Chloro-5-fluoro-3-methoxypyridine
Introduction
2-Chloro-5-fluoro-3-methoxypyridine is a polysubstituted heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a pyridine derivative, it belongs to a class of scaffolds that are integral to numerous approved pharmaceuticals.[1][2] The specific arrangement of its functional groups—a chloro group for cross-coupling reactions, a fluoro group for modulating electronic properties and metabolic stability, and a methoxy group for hydrogen bonding and conformational influence—makes it a versatile and valuable building block in the synthesis of complex molecular architectures and novel therapeutic agents.[2][3]
This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of 2-Chloro-5-fluoro-3-methoxypyridine. It is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for its application in synthetic protocols and as a key intermediate. We will delve into its structural characteristics, reactivity profile, a representative analytical protocol, and its strategic importance in modern pharmaceutical development.
Compound Identification and Physicochemical Properties
The fundamental properties of a chemical compound dictate its behavior in both storage and reaction conditions. While extensive experimental data for this specific isomer is not widely published, the following table summarizes its core identifiers along with key physical properties. It is crucial to note that for less common reagents like this, some physical data points may be derived from computational predictions or inferred from closely related structural analogs.
| Property | Value | Source |
| IUPAC Name | 2-Chloro-5-fluoro-3-methoxypyridine | - |
| CAS Number | 1097264-89-5 | [4] |
| Molecular Formula | C₆H₅ClFNO | - |
| Molecular Weight | 161.56 g/mol | [5] |
| Appearance | Solid / Crystalline solid (typical for similar compounds) | [6] |
| Boiling Point | Data not available | [5] |
| Melting Point | Data not available | - |
| Density | Data not available | [5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol). | - |
Spectroscopic Profile
Structural elucidation and purity assessment rely heavily on spectroscopic analysis. Based on the molecular structure of 2-Chloro-5-fluoro-3-methoxypyridine, the following spectral characteristics are anticipated.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the methoxy group and the two aromatic protons on the pyridine ring.
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A singlet integrating to 3H for the methoxy (-OCH₃) protons, likely in the range of 3.8-4.1 ppm.
-
Two doublets in the aromatic region (typically 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling between these protons and the fluorine atom (H-F coupling) will result in characteristic splitting patterns (doublet of doublets or more complex multiplets).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six unique signals, one for each carbon atom in the molecule.
-
The carbon of the methoxy group would appear upfield (~55-65 ppm).
-
The five carbons of the pyridine ring would resonate at distinct chemical shifts in the aromatic region (~110-160 ppm), with their positions influenced by the attached chloro, fluoro, and methoxy groups. The carbons directly bonded to fluorine will exhibit large C-F coupling constants.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands typical for its functional groups.
-
C-O stretching from the methoxy group around 1050-1250 cm⁻¹.
-
C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching, typically found in the 600-800 cm⁻¹ range.
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C-F stretching, which gives a strong absorption band usually between 1000-1400 cm⁻¹.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.
Chemical Properties and Reactivity
The reactivity of 2-Chloro-5-fluoro-3-methoxypyridine is governed by the electronic interplay of its substituents on the pyridine ring.
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Electronic Effects: The pyridine nitrogen and the halogen atoms (Cl and F) are electron-withdrawing, making the ring electron-deficient. This generally deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr). The methoxy group is an electron-donating group, which can partially offset the deactivating effects of the halogens and the ring nitrogen.
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Stability: The compound is expected to be stable under standard laboratory conditions, though it should be stored away from strong oxidizing agents and strong acids.[7]
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Key Reactions: The chlorine atom at the 2-position is the most likely site for nucleophilic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This reactivity is the primary reason for its utility as a building block. Reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings can be effectively performed at this position to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecules.[2]
Visualization of a Key Synthetic Transformation
The following diagram illustrates a typical Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry, using 2-Chloro-5-fluoro-3-methoxypyridine as a substrate to form a new C-C bond. This workflow is fundamental to building the carbon skeleton of many drug candidates.
Caption: Workflow for a Suzuki Cross-Coupling Reaction.
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] Similarly, chlorine-containing molecules represent a significant portion of FDA-approved drugs, often playing a critical role in the molecule's mechanism of action.[8]
2-Chloro-5-fluoro-3-methoxypyridine serves as a precursor that combines these advantageous features within a privileged heterocyclic scaffold. While not typically an active pharmaceutical ingredient (API) itself, it is a crucial intermediate. Its value lies in:
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Scaffold Hopping and Library Synthesis: It provides a robust starting point for generating libraries of related compounds for high-throughput screening.
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Fine-Tuning Pharmacokinetics: The fluoro and methoxy groups can be used to modulate the lipophilicity (LogP) and pKa of the final compound, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
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Versatile Synthetic Handle: The 2-chloro position allows for late-stage functionalization, a highly desirable strategy in drug development that enables the rapid synthesis of analogs for structure-activity relationship (SAR) studies.[2]
Experimental Protocol: ¹H NMR Spectroscopic Analysis
This protocol outlines the standard procedure for acquiring a high-quality proton NMR spectrum for structural verification and purity assessment of 2-Chloro-5-fluoro-3-methoxypyridine.
Objective: To obtain a clean, high-resolution ¹H NMR spectrum.
Materials:
-
2-Chloro-5-fluoro-3-methoxypyridine sample (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR Tube (5 mm, high precision)
-
Pasteur pipette
-
Vial and spatula
Methodology:
-
Sample Preparation:
-
Rationale: Accurate weighing is crucial for potential future concentration calculations or quantitative NMR (qNMR) experiments.
-
Weigh approximately 5-10 mg of the solid 2-Chloro-5-fluoro-3-methoxypyridine into a clean, dry vial.
-
-
Solvent Addition:
-
Rationale: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and contains TMS as an internal reference (0 ppm). The deuterium provides the lock signal for the NMR spectrometer.
-
Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.
-
Gently swirl or vortex the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter.
-
-
Transfer to NMR Tube:
-
Rationale: A clean, high-quality NMR tube is essential to avoid interfering signals and to ensure good magnetic field homogeneity (shimming).
-
Filter the solution through a small cotton or glass wool plug in the pipette into the NMR tube to a height of about 4-5 cm. This removes any dust or insoluble impurities.
-
-
Spectrometer Setup and Acquisition:
-
Rationale: Proper spectrometer setup is the key to obtaining a high-resolution spectrum.
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking: The spectrometer will automatically lock onto the deuterium signal of the CDCl₃. This ensures the stability of the magnetic field during the experiment.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. Good shimming results in sharp, symmetrical peaks.
-
Acquisition Parameters: Set the standard proton acquisition parameters. A spectral width of ~16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds are typical starting points.
-
Acquire Data: Acquire the Free Induction Decay (FID) signal, typically using 8 to 16 scans for a sample of this concentration.
-
-
Data Processing:
-
Rationale: Correct data processing is required to convert the raw FID signal into an interpretable spectrum.
-
Apply a Fourier Transform to the averaged FID.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape and the baseline is flat.
-
Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative ratios of the protons.
-
Safety and Handling
As with any laboratory chemical, 2-Chloro-5-fluoro-3-methoxypyridine should be handled with appropriate care. Based on GHS classifications for structurally similar halogenated pyridines, the following hazards should be anticipated.[6][9]
-
Hazard Statements (Anticipated):
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Handling Recommendations:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
References
- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
-
PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]
- Google Patents. (n.d.). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Pyridine Derivatives in Pharmaceuticals: The Role of 2-Chloro-5-methoxypyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pathan, A. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
-
PubChem. (n.d.). Perfluoro-4-methoxybutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 1097264-89-5|2-Chloro-5-fluoro-3-methoxypyridine|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 7. fishersci.com [fishersci.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]
